1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may exert its effects by binding to specific enzymes or receptors, thereby influencing signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar biological activities.
5-chloroindole: A simpler indole derivative that shares the chloro substituent.
N-cycloheptylindole: A compound with a similar cycloheptyl group attached to the indole ring.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H28ClN3O2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H28ClN3O2/c23-17-7-8-20-19(12-17)15(13-24-20)9-10-26-14-16(11-21(26)27)22(28)25-18-5-3-1-2-4-6-18/h7-8,12-13,16,18,24H,1-6,9-11,14H2,(H,25,28) |
InChI Key |
XQSKMLQBOIFJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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